molecular formula C16H18ClN B2820101 (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine CAS No. 2243516-31-4

(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine

Cat. No.: B2820101
CAS No.: 2243516-31-4
M. Wt: 259.78
InChI Key: KWKNIHMLOPODDJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methanamine group attached to a 4-chlorophenyl and a 2-propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 2-propan-2-ylphenylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are often used in substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are amine derivatives.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)methanamine: This compound is structurally similar but lacks the 2-propan-2-yl group.

    (4-Chlorophenyl)-(phenyl)methanamine: This compound has a phenyl group instead of a 2-propan-2-yl group.

Uniqueness

(4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine is unique due to the presence of both a 4-chlorophenyl and a 2-propan-2-ylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)-(2-propan-2-ylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN/c1-11(2)14-5-3-4-6-15(14)16(18)12-7-9-13(17)10-8-12/h3-11,16H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKNIHMLOPODDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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